trans-Benzyl3-amino-4-methylpiperidine-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.79 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with 3-amino-4-methylpiperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride can be compared with similar compounds such as:
Benzyl 3-amino-4-methylpiperidine-1-carboxylate: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.
3-Amino-4-methylpiperidine-1-carboxylate: The absence of the benzyl group in this compound results in different chemical properties and applications.
4-Methylpiperidine-1-carboxylate: This compound lacks both the amino and benzyl groups, leading to distinct chemical behavior and uses.
Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1 |
InChI Key |
MMJLWUJXQMYCPX-JZKFLRDJSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.